n-Boc-cephalexin
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-11-10-31-18-14(17(26)24(18)15(11)19(27)28)22-16(25)13(12-8-6-5-7-9-12)23-20(29)30-21(2,3)4/h5-9,13-14,18H,10H2,1-4H3,(H,22,25)(H,23,29)(H,27,28)/t13-,14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWXRPXAJINNNV-HBUWYVDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Boc Cephalexin and Its Derivatives
Classical Chemical Synthesis Routes
Traditional chemical methods for synthesizing n-Boc-cephalexin and its analogues remain prevalent in both laboratory and industrial settings. These routes typically involve the activation of the carboxylic acid group of the N-Boc protected amino acid to facilitate its coupling with the amino group of the cephalosporin (B10832234) core.
Mixed Anhydride (B1165640) Methodologies
The mixed anhydride method is a widely utilized strategy for the acylation of 7-ADCA and its derivatives. uobaghdad.edu.iqgoogle.comnih.gov This technique involves the activation of an N-Boc protected amino acid with an alkyl chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine (B128534) (TEA) or N-methylmorpholine. uobaghdad.edu.iqgoogle.com This process generates a highly reactive mixed anhydride intermediate.
This intermediate is then reacted in situ with the cephalosporin nucleus, for instance, 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), to form the desired N-acylated product. uobaghdad.edu.iq The reaction is typically carried out at low temperatures, ranging from -10°C to 0°C, to minimize side reactions and maintain the integrity of the labile β-lactam ring. uobaghdad.edu.iq Solvents commonly employed for this reaction include tetrahydrofuran (B95107) (THF), acetonitrile, and dichloromethane (B109758). uobaghdad.edu.iqgoogle.com
For example, new intermediates of cephalexin (B21000) have been synthesized by reacting a Boc-protected amino acid with ethyl chloroformate in THF with TEA at -10°C. uobaghdad.edu.iq This mixture is then reacted with cephalexin in an aqueous solution containing TEA. uobaghdad.edu.iq The reaction proceeds for several hours at low temperature and then at room temperature to yield the desired derivative. uobaghdad.edu.iq
Table 1: Synthesis of Cephalexin Derivatives using the Mixed Anhydride Method uobaghdad.edu.iq
| Entry | Boc-Amino Acid | Reactant 1 | Reactant 2 | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Boc-glycine | Ethyl Chloroformate | Cephalexin | THF/Water | 75 |
| 2 | Boc-L-alanine | Ethyl Chloroformate | Cephalexin | THF/Water | 78 |
| 3 | Boc-L-valine | Ethyl Chloroformate | Cephalexin | THF/Water | 80 |
| 4 | Boc-L-proline | Ethyl Chloroformate | Cephalexin | THF/Water | 72 |
Carbodiimide-Mediated Couplings
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), are effective coupling reagents for the formation of the amide bond in the synthesis of this compound analogues. jfda-online.comucl.ac.uknih.gov These reagents activate the carboxylic acid of the N-Boc-amino acid to form a reactive O-acylisourea intermediate. ucl.ac.uknih.gov This intermediate readily reacts with the amino group of the cephalosporin nucleus to yield the desired product.
To suppress side reactions, such as the formation of N-acylurea byproducts and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. jfda-online.comnih.gov The use of HOBt is particularly important for preventing epimerization when coupling chiral N-Boc-amino acids. jfda-online.com Dichloromethane and pyridine (B92270) are common solvents for these coupling reactions. nih.gov A study on the coupling of N-tert-butoxycarbonylamino acids with p-nitrophenol using DCC or EDC revealed the formation of dimer byproducts, which could be suppressed by the addition of N-methylmorpholine or by conducting the reaction in pyridine. nih.gov
Alternative Acylation Strategies
Beyond mixed anhydrides and carbodiimides, other acylation methods have been developed. One such method involves the use of an acid chloride of the protected amino acid. google.com This highly reactive species can acylate the 7-ADCA nucleus. However, the formation of ketene (B1206846) intermediates from α-chiral acid chlorides can lead to racemization, a significant drawback of this approach. ucl.ac.uk
Another approach involves the silylation of the carboxyl group of 7-ADCA to protect it before the coupling reaction. google.com The silylated intermediate is then reacted with a mixed anhydride of the D-(α)-phenylglycine Dane salt. google.com This multi-step process aims to improve yield and purity. google.com
Protecting Group Chemistry of the N-Boc Moiety
The tert-butyloxycarbonyl (Boc) group is a crucial amine protecting group in the synthesis of cephalexin derivatives due to its stability under various reaction conditions and its facile removal under specific acidic conditions. organic-chemistry.orgwikipedia.org
Regioselective N-Boc Protection Strategies
The introduction of the Boc group onto the amino function of the side chain amino acid is a critical first step. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgrsc.org The choice of base and solvent can influence the reaction's efficiency. Sodium bicarbonate or sodium hydroxide (B78521) in a THF/water mixture are commonly used. wikipedia.orgmdpi.com For aromatic amines, a catalytic amount of iodine under solvent-free conditions or the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent can provide high yields and chemoselectivity. organic-chemistry.org
In the context of cephalosporin synthesis, the amino group of the phenylglycine side chain is protected with the Boc group before its activation and coupling with the 7-ADCA nucleus. google.comnih.gov This protection prevents self-polymerization of the amino acid and ensures that the acylation occurs at the desired amino group of the cephalosporin core.
Mild N-Boc Deprotection Techniques
The final step in many synthetic routes to cephalexin derivatives is the removal of the N-Boc protecting group to liberate the free amine. This is typically accomplished under acidic conditions. wikipedia.org
A common method for N-Boc deprotection is treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). jfda-online.comwikipedia.orgmdpi.com Another widely used reagent is hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or ethyl acetate (B1210297). google.comnih.gov
The development of milder deprotection methods is an area of active research to avoid the degradation of sensitive functional groups within the molecule. One such mild method employs oxalyl chloride in methanol at room temperature, which has been shown to be effective for a variety of N-Boc protected compounds, affording the deprotected amines in high yields. nih.govrsc.org Another approach involves the use of aqueous phosphoric acid, which offers an environmentally benign and selective method for Boc deprotection. organic-chemistry.org The choice of deprotection agent and conditions is critical to ensure the integrity of the β-lactam ring and other sensitive functionalities in the final cephalosporin derivative.
Enzymatic Synthesis Approaches Involving Cephalexin Precursors
Enzymatic synthesis of cephalexin offers a green and efficient alternative to traditional chemical methods, which often involve hazardous materials and harsh reaction conditions. ucsc.clnih.gov This approach typically utilizes penicillin acylase to catalyze the acylation of the 7-aminodeacetoxycephalosporanic acid (7-ADCA) nucleus. rsc.orgrsc.org
Penicillin Acylase Catalysis in Cephalexin Synthesis
Penicillin acylase (PA), particularly from Escherichia coli (EcPGA), is widely used for the kinetically controlled synthesis of cephalexin. nih.govnih.gov The reaction involves the acylation of 7-ADCA with an activated acyl donor, such as D-phenylglycine methyl ester (PGME). rsc.orgnih.gov The efficiency of this process is often evaluated by the synthesis/hydrolysis (S/H) ratio, which compares the initial rate of antibiotic synthesis to the rate of acyl donor hydrolysis. nih.gov A higher S/H ratio is desirable as it indicates a more efficient synthesis with less byproduct formation. nih.gov EcPGA and Kluyvera citrophila PGA (KcPGA) have been shown to be particularly suitable for cephalexin synthesis due to their favorable S/H ratios. nih.gov
The reaction mechanism involves the formation of an enzyme-acyl donor complex, which then reacts with the β-lactam nucleus to form the antibiotic. rsc.org However, this complex can also undergo hydrolysis, leading to the formation of phenylglycine, an undesired side reaction. rsc.org To favor the synthesis pathway, reaction conditions such as pH, temperature, and substrate concentrations are carefully optimized. ucsc.clucsc.cl
α-amino ester hydrolases (AEHs) represent another class of enzymes capable of stereoselective cephalexin synthesis. nih.gov These enzymes also catalyze the direct coupling of an activated acyl donor like PGME with 7-ADCA. nih.gov
Biocatalyst Immobilization Techniques for Enhanced Efficiency
Immobilization on supports like glyoxyl Eupergit C250L has been shown to improve the performance of both wild-type and mutant penicillin acylases. nih.gov For instance, a mutant PA (βF24A/αF146Y) immobilized on this support exhibited a very high synthesis-to-hydrolysis rate ratio, leading to near-quantitative conversion yields in cephalexin synthesis. nih.gov This immobilized biocatalyst also demonstrated excellent stability, retaining its performance over multiple reaction cycles. nih.gov
The choice of immobilization strategy can also influence the enzyme's kinetic properties and its susceptibility to mass transfer limitations. researchgate.net
Continuous Flow Processes for Enzymatic Production
Continuous flow processes offer significant advantages for the enzymatic synthesis of cephalexin, including improved productivity, easier product separation, and better process control. scdi-montpellier.frmdpi.com Microfluidic reactor systems, in particular, have been developed to facilitate continuous production. scdi-montpellier.fr
One approach involves the use of an aqueous two-phase system (ATPS) within a microfluidic capillary. scdi-montpellier.frresearchgate.net In this system, the enzyme is dissolved in one phase, while the substrates are introduced into the other. The large interfacial area in the microreactor allows for efficient mass transfer of reactants to the enzyme-containing phase and subsequent transfer of the product, cephalexin, back to the original phase. rsc.org This in-situ extraction of the product helps to suppress the reverse hydrolytic reaction and drive the synthesis towards higher yields. researchgate.net
A continuous flow microfluidic system with integrated enzyme recycling and product separation has been demonstrated to operate for extended periods, achieving a cephalexin yield of 80%, which is higher than that obtained in batch mode under similar conditions. mdpi.comnih.gov The system can also incorporate a microdialysis unit to remove byproducts like phenylglycine that can cause clogging. scdi-montpellier.fr
Industrial Scale-Up and Process Optimization in this compound Synthesis
The successful transition of this compound synthesis from the laboratory to an industrial scale hinges on robust process optimization and effective scale-up strategies. The primary goals are to maximize yield, improve productivity, and ensure a cost-effective and environmentally sustainable process. ucsc.cl
Yield Enhancement Strategies
Several strategies have been developed to enhance the yield of enzymatically synthesized cephalexin. A key approach is the use of high substrate concentrations, which can favor the synthesis reaction over the competing hydrolysis of the acyl donor and the product. nih.govucsc.cl Operating at concentrations near the solubility limit of the nucleophile (7-ADCA) in aqueous media has been shown to lead to nearly stoichiometric yields. nih.gov
The use of organic cosolvents, such as ethylene (B1197577) glycol, has also been investigated to improve yields by reducing water activity and thus suppressing hydrolytic side reactions. researchgate.netresearchgate.net However, research has shown that at very high substrate concentrations, the addition of organic cosolvents may not be necessary to achieve high yields, making a fully aqueous system a more environmentally friendly option. ucsc.cl
Another effective strategy is the continuous feeding of the acyl donor (PGME). nih.gov This approach was found to be more efficient than a batch mode, leading to a 7-ADCA conversion ratio of 99.3% in a suspension aqueous solution system where the reactant and product are present as solid particles. nih.gov
Furthermore, the development of advanced biocatalysts through site-directed mutagenesis of penicillin acylase has led to enzymes with a significantly higher ratio of synthesis to hydrolysis rates. nih.gov A rationally designed mutant, βF24A/αF146Y, when immobilized, resulted in a 99% conversion in cephalexin synthesis, a substantial improvement over the wild-type enzyme. nih.gov The production of cephalexin with this immobilized mutant has been successfully scaled up to a 30-liter pre-industrial scale, achieving an average yield of 93% over 20 cycles. nih.gov
The table below summarizes the impact of different yield enhancement strategies on cephalexin synthesis.
| Strategy | Key Parameters | Reported Yield/Conversion | Reference |
| High Substrate Concentration | Aqueous media, near solubility limit of 7-ADCA | Stoichiometric yields | nih.gov |
| Continuous Feeding of Acyl Donor | Suspension aqueous solution, immobilized PGA | 99.3% 7-ADCA conversion | nih.gov |
| Biocatalyst Engineering | Immobilized mutant PA (βF24A/αF146Y) | 99% conversion | nih.gov |
| Continuous Flow Microreactor | Aqueous two-phase system, enzyme recycling | 80% yield | mdpi.comnih.gov |
Solvent Selection and Green Chemistry Considerations
Traditional syntheses of cephalosporins have often relied on chlorinated solvents and other environmentally persistent organic compounds. acs.org However, a significant shift towards more benign alternatives is evident in recent research and industrial practice. Water is a highly desirable solvent from a green chemistry perspective, and enzymatic approaches to cephalexin synthesis are often conducted in aqueous buffer systems. tudelft.nlucsc.cl For instance, the enzymatic synthesis of cephalexin from 7-aminodesacetoxycephalosporanic acid (7-ADCA) and D-phenylglycine methyl ester (PGME) can be effectively carried out in an aqueous environment, with optimized conditions leading to high conversion ratios. rsc.org
Organic cosolvents are sometimes necessary to enhance the solubility of reactants or to shift reaction equilibria favorably. ucsc.cl In such cases, the focus is on selecting "greener" solvents. Several pharmaceutical companies have developed solvent selection guides that rank solvents based on their environmental, health, and safety impacts. rsc.org Solvents like ethanol, isopropanol, and ethyl acetate are generally preferred, while others like dimethylformamide (DMF) and chlorinated solvents are considered problematic or hazardous. rsc.org
In the context of this compound synthesis, which involves the protection of the amino group of cephalexin, solvents like tetrahydrofuran (THF) have been utilized. uobaghdad.edu.iq While effective, the trend is to replace such solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com The use of polyols, such as ethylene glycol, has also been explored in the enzymatic synthesis of cephalexin. Ethylene glycol can increase reaction yields by reducing water activity. ucsc.cl For example, in one study, the yield of cephalexin synthesis increased significantly when conducted in a 50% (v/v) ethylene glycol medium compared to a fully aqueous buffer. ucsc.cl
Continuous flow processes offer another avenue for greener synthesis by enabling better control over reaction parameters and potentially reducing solvent usage. mdpi.com These systems can also facilitate the use of alternative energy sources, like microwave irradiation, which can accelerate reactions and reduce the need for high-boiling-point solvents. hilarispublisher.com
The table below summarizes various solvents and their classification according to green chemistry principles, which are relevant considerations for the synthesis of this compound and related compounds.
Table 1: Green Chemistry Solvent Selection Guide
| Category | Solvents |
|---|---|
| Recommended | Water, Ethanol, Isopropanol, n-Butanol, Ethyl acetate |
| Problematic | Acetonitrile, Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM) |
| Hazardous | Dimethylformamide (DMF), 1,4-Dioxane, Chloroform, Carbon tetrachloride |
This table is a generalized guide; the suitability of a solvent depends on the specific reaction conditions. rsc.org
Impurity Profile Control in Synthetic Pathways
Controlling the impurity profile is a critical aspect of synthesizing this compound and its derivatives, as impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API). clearsynth.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for acceptable impurity levels. veeprho.com
Impurities in cephalexin synthesis can arise from various sources, including the starting materials, intermediates, side reactions, and degradation of the product. researchgate.net In the synthesis of this compound, impurities can be introduced during the Boc-protection step or can be carried over from the initial cephalexin starting material.
Common impurities related to cephalexin include:
7-ADCA (7-aminodesacetoxycephalosporanic acid): A key starting material that can remain as an unreacted impurity. clearsynth.com
Phenylglycine: A side-chain precursor that can also be present.
Degradation products: Cephalexins can degrade via hydrolysis of the β-lactam ring, leading to the formation of inactive open-ring impurities. clearsynth.comresearchgate.net
Over-reaction or side-reaction products: Such as the formation of diketopiperazines. veeprho.com
The control of these impurities is achieved through careful optimization of reaction conditions, such as temperature, pH, and reaction time. For example, in enzymatic syntheses, maintaining an optimal pH is crucial to maximize the synthesis rate while minimizing the hydrolysis of the product. google.comresearchgate.net Lowering the reaction temperature can also favor the synthesis reaction over hydrolysis, leading to higher product yields and purity. ucsc.cl
Purification techniques are essential for removing impurities. Crystallization is a powerful method for purifying the final product and can significantly reduce impurity levels. epa.gov Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are invaluable for both the analysis and preparative purification of cephalosporins and their derivatives. researchgate.net HPLC with photodiode array (PDA) or mass spectrometric (MS) detection is a powerful tool for identifying and quantifying impurities. researchgate.net
In the synthesis of this compound derivatives, such as those involving the coupling of amino acids, purification steps like washing with dilute acid and recrystallization from appropriate solvent mixtures (e.g., ethanol/toluene) are employed to remove unreacted starting materials and by-products. uobaghdad.edu.iq
The table below lists some of the common impurities encountered in cephalexin synthesis and their potential origins.
Table 2: Common Impurities in Cephalexin Synthesis
| Impurity Name | Potential Origin |
|---|---|
| 7-Aminodesacetoxycephalosporanic acid (7-ADCA) | Unreacted starting material |
| D-Phenylglycine | Unreacted side-chain precursor |
| Cephalexin Diketopiperazine | Degradation/side reaction product |
| Cephalexin Open-Ring Impurity | Hydrolytic degradation of the β-lactam ring |
This is not an exhaustive list, and the specific impurity profile can vary depending on the synthetic route. clearsynth.comveeprho.com
Advanced Spectroscopic and Analytical Characterization in N Boc Cephalexin Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of n-Boc-cephalexin. vulcanchem.com This non-destructive technique provides detailed information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR and ¹³C NMR for Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound. rsc.org In a typical analysis, the sample is dissolved in a deuterated solvent, such as DMSO-d₆, and the resulting spectrum reveals a series of peaks corresponding to the different hydrogen and carbon nuclei. rsc.org
The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the phenyl group, the β-lactam ring, the dihydrothiazine ring, the methyl groups, and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), provide information about the electronic environment and the spatial relationship between neighboring protons.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its local electronic environment. For instance, the carbonyl carbons of the β-lactam ring, the amide, and the carboxylic acid exhibit distinct downfield shifts. rsc.org
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Phenyl-H | ~7.3 | 127.1-138.3 |
| Amide-NH | ~8.0 | - |
| β-lactam-H | ~5.5 | 57.2, 58.4 |
| Dihydrothiazine-H | ~3.5 | 28.9 |
| Methyl-H | ~2.0 | 19.4 |
| Boc-CH₃ | ~1.4 | 28.9 |
| Carbonyl (β-lactam) | - | ~164.1 |
| Carbonyl (Amide) | - | ~170.2 |
| Carbonyl (Carboxyl) | - | ~170.8 |
| Boc-C(CH₃)₃ | - | 83.8 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |
2D NMR Techniques for Complex Structural Analysis
For a more in-depth structural analysis and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei.
COSY spectra show correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular framework.
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides critical information about the functional groups present in this compound and the nature of intermolecular interactions. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy Applications
FT-IR spectroscopy is a rapid and sensitive technique used to identify the characteristic vibrational modes of the functional groups in this compound. vulcanchem.comrsc.org The FT-IR spectrum displays absorption bands at specific frequencies (in wavenumbers, cm⁻¹) corresponding to the stretching and bending vibrations of bonds within the molecule.
Key characteristic absorption bands for this compound include:
O-H stretch: A broad band typically in the region of 3300-2500 cm⁻¹ for the carboxylic acid. sci-hub.se
N-H stretch: A band around 3280 cm⁻¹ corresponding to the amide N-H. rsc.org
C=O stretches: Strong absorptions for the β-lactam carbonyl (~1762 cm⁻¹), the amide carbonyl (~1650 cm⁻¹), and the Boc protecting group carbonyl (~1721 cm⁻¹). rsc.org
C-H stretches: Bands for aromatic and aliphatic C-H bonds are also observed. researchgate.net
Interactive Table: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Amide | N-H Stretch | ~3280 |
| β-Lactam | C=O Stretch | ~1762 |
| Boc Group | C=O Stretch | ~1721 |
| Amide | C=O Stretch | ~1650 |
| Note: Wavenumbers are approximate and can be influenced by the sample's physical state and intermolecular interactions. |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. rsc.org High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org
In a typical electrospray ionization (ESI) mass spectrum, this compound can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For example, the exact mass calculated for the deprotonated ion [C₂₁H₂₄N₃O₆S]⁻ would be a key identifier. rsc.org
Further fragmentation of the parent ion in the mass spectrometer (MS/MS) yields a characteristic pattern of fragment ions. The analysis of these fragments helps to confirm the connectivity of the different structural components of this compound, such as the loss of the Boc group or the opening of the β-lactam ring.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of this compound, providing precise mass measurements that are critical for confirming its elemental composition. This level of accuracy allows researchers to differentiate between compounds with the same nominal mass but different molecular formulas, an essential capability in pharmaceutical research where even minute structural differences can significantly impact biological activity.
In the context of this compound research, HRMS is instrumental in verifying the successful synthesis of the compound by confirming its exact molecular weight. The technique is also pivotal in identifying impurities and degradation products, even at trace levels. uniroma1.it The high resolution and mass accuracy of HRMS facilitate the unambiguous identification of these related substances, which is crucial for ensuring the purity and stability of the final active pharmaceutical ingredient.
| Parameter | Significance in this compound Analysis |
| Exact Mass Measurement | Confirms the elemental composition and successful synthesis of this compound. |
| High Resolution | Differentiates this compound from closely related impurities and isomers. |
| Sensitivity | Enables the detection and identification of trace-level degradation products and process impurities. |
| Structural Elucidation | In conjunction with fragmentation analysis, helps to determine the structure of unknown related substances. |
Fragmentation Pattern Analysis for Degradation Products
The stability of cephalosporins, including this compound, is a significant concern during manufacturing, storage, and administration. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts. Understanding the degradation pathways is therefore crucial.
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for this purpose. By inducing fragmentation of the parent molecule and its degradation products within the mass spectrometer, a characteristic fragmentation pattern is generated for each compound.
Key degradation pathways for cephalosporins like cephalexin (B21000), and by extension its n-Boc derivative, include the opening of the β-lactam ring, decarboxylation, and loss of side chains. uniroma1.itresearchgate.net For instance, a common degradation event involves the cleavage of the β-lactam ring, leading to the formation of a cephalosporoic acid moiety. researchgate.net Analysis of the fragmentation patterns of these degradation products allows for their structural elucidation. For example, the loss of the phenylglycine side chain or the tert-butoxycarbonyl (Boc) protecting group would result in specific mass shifts that can be readily identified.
Modern approaches often utilize high-resolution mass spectrometry (HRMS) to analyze these fragmentation patterns, providing highly accurate mass data for the fragment ions. This data is invaluable for proposing and confirming the structures of unknown degradation products. uniroma1.it
UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Visible spectroscopy is a versatile and widely used technique in the study of this compound. It provides information about the electronic transitions within the molecule and serves as a practical tool for monitoring reaction progress and purity.
The cephalosporin (B10832234) nucleus and the phenylglycine side chain contain chromophores that absorb ultraviolet light. The absorption spectrum of this compound is characterized by specific wavelengths of maximum absorbance (λmax). These absorptions correspond to electronic transitions, such as π → π* and n → π* transitions, within the molecule's conjugated systems and non-bonding electrons. upi.edu The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents.
In a practical research setting, UV-Vis spectroscopy is an effective method for monitoring the progress of reactions involving this compound. tandfonline.com For example, during the synthesis or a degradation study, changes in the concentration of this compound or the formation of a product with a different chromophoric system can be followed by measuring the absorbance at a specific wavelength over time. tandfonline.com This allows for the determination of reaction kinetics and the optimization of reaction conditions.
The technique is also employed in conjunction with liquid chromatography (as a UV detector) for the quantification of this compound.
Chromatographic Methods for Separation and Quantification in Research
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related compounds in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the analysis of cephalosporins, including this compound. vulcanchem.comnih.gov The development of a robust and reliable HPLC method is a critical step in the research and quality control process.
Method development for this compound typically involves optimizing several key parameters to achieve adequate separation from its starting materials, intermediates, and potential degradation products. A common approach is reversed-phase HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govresearchgate.net
Typical HPLC Method Parameters for Cephalexin Analysis:
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | Provides separation based on hydrophobicity. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727), acetonitrile). nih.govresearchgate.net | Controls the elution and separation of compounds. |
| Flow Rate | Typically 1.0 mL/min. researchgate.net | Affects analysis time and resolution. |
| Detection | UV detector set at a wavelength of maximum absorbance (e.g., 254 nm or 260 nm). researchgate.netresearchgate.net | Allows for the quantification of the separated compounds. |
| Injection Volume | Standardized volume (e.g., 10 µL or 20 µL). researchgate.netinnovareacademics.in | Ensures reproducibility of results. |
The developed HPLC method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and specificity for the intended application. jetir.org Stability-indicating HPLC methods are particularly important, as they must be able to resolve the active compound from all its potential degradation products. innovareacademics.in
Gas Chromatography (GC) Applications
While HPLC is the primary chromatographic technique for non-volatile compounds like this compound, Gas Chromatography (GC) has specific applications in pharmaceutical analysis. phenomenex.com GC is used for the analysis of volatile and thermally stable compounds. shimadzu.com
Direct analysis of intact this compound by GC is generally not feasible due to its low volatility and thermal lability. However, GC can be employed for the analysis of volatile residual solvents that may be present in the this compound drug substance from the manufacturing process. phenomenex.com The presence of these solvents is strictly regulated, and GC provides the necessary sensitivity and selectivity for their quantification.
In some research contexts, derivatization techniques could potentially be used to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis, although this is not a routine approach. shimadzu.com
Theoretical and Computational Chemistry of N Boc Cephalexin Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemistry method for studying the electronic structure of molecules like cephalosporin (B10832234) derivatives. jlu.edu.cn Calculations, often employing functionals such as B3LYP combined with basis sets like 6-311G+(d,p), provide a robust framework for optimizing molecular structures and exploring their electronic properties. digitellinc.comnih.gov
In n-Boc-cephalexin, the addition of the bulky tert-butoxycarbonyl (Boc) protecting group introduces further conformational possibilities. The orientation of the Boc group relative to the rest of the molecule can be explored by systematically rotating the relevant dihedral angles to identify the lowest energy conformers. nih.gov The stability of these conformers is dictated by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. Computational studies on similar protected peptides show that specific conformations can be stabilized by such interactions. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral potential. nih.govmdpi.com
For this compound, the MEP map would show the most electronegative regions (red) concentrated around the oxygen atoms of the β-lactam carbonyl, the carboxyl group, and the Boc group's carbonyls. mdpi.com These sites are prone to attack by electrophiles. Conversely, the most electropositive regions (blue) would be localized on the amide protons, which are the most likely sites for nucleophilic attack or hydrogen bond donation. nih.govmdpi.com This analysis is critical for understanding how the molecule interacts with biological targets like enzymes. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy and location indicate susceptibility to electrophilic attack, while the LUMO acts as an electron acceptor, indicating susceptibility to nucleophilic attack. youtube.com
In this compound, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom within the dihydrothiazine ring and the phenyl side chain. The LUMO, critically for its antibiotic activity, is primarily localized on the antibonding π* orbital of the carbonyl group in the strained β-lactam ring. nih.gov This localization makes the carbonyl carbon highly electrophilic and the primary target for nucleophilic attack by bacterial transpeptidase enzymes, leading to the opening of the β-lactam ring. youtube.com
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which quantify the molecule's reactivity profile. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ). wikipedia.org This analysis identifies critical points in the electron density, including bond critical points (BCPs), which exist between any two bonded atoms. rsc.org
For this compound, QTAIM analysis is particularly insightful for characterizing the bonds within the highly strained four-membered β-lactam ring. The properties at the BCP, such as the value of the electron density (ρ(r)) and the sign and magnitude of its Laplacian (∇²ρ(r)), reveal the nature of the interaction. unne.edu.ar
Electron Density (ρ(r)) : A higher value at the BCP indicates a stronger bond.
Laplacian of Electron Density (∇²ρ(r)) : A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds or van der Waals interactions.
The bonds within the β-lactam ring (C-N and C-C) are expected to show BCPs with negative Laplacians, confirming their covalent nature. However, the ring strain can lead to curved bond paths and lower electron density values at the BCPs compared to analogous unstrained amides, reflecting their inherent instability and higher reactivity. unne.edu.arwiley-vch.de QTAIM has been successfully used to study electronic features and atomic interactions in cephalosporin hydrolysis within enzyme active sites. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular interactions by transforming the complex molecular wavefunctions into a localized, Lewis-like bonding picture. wisc.eduwisc.edu It examines donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
A key feature of amides is resonance stabilization, which involves the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (π* C=O). researchgate.net In β-lactam rings, this resonance is significantly hindered due to the geometric constraints imposed by the four-membered ring, which forces the nitrogen atom into a more pyramidal geometry rather than the ideal planar sp² hybridization. youtube.comnih.gov
NBO analysis of this compound would quantify this effect. The E(2) value for the n(N) → π*(C=O) interaction in the β-lactam ring would be significantly lower than that of a typical, unstrained amide. This reduced delocalization increases the electron density on the nitrogen and enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack—a primary factor in the antibiotic's mechanism of action. nih.govkhanacademy.org
Chemical Modification Strategies and Analog Design Based on Cephalexin Scaffold
Incorporation of Amino Acid Moieties via Amide Bond Formation
A prominent strategy to modify the cephalexin (B21000) scaffold involves the incorporation of amino acid moieties at the primary amino group of the C-7 acyl side chain. researchgate.netuobaghdad.edu.iq This approach aims to create peptide-like analogues, potentially altering the compound's properties. The synthesis typically begins with the protection of the amino acid's α-amino group with a Boc group.
The general synthetic procedure involves the mixed anhydride (B1165640) method. uobaghdad.edu.iq A Boc-protected amino acid (such as Boc-glycine, Boc-L-alanine, or Boc-L-valine) is dissolved in a solvent like tetrahydrofuran (B95107) (THF) with a base, such as triethylamine (B128534) (TEA), and cooled. uobaghdad.edu.iq Ethyl chloroformate is then added to form a mixed anhydride. uobaghdad.edu.iq This activated intermediate is subsequently reacted with cephalexin, whose primary amino group attacks the anhydride, forming a new amide bond and coupling the amino acid to the cephalexin side chain. uobaghdad.edu.iqresearchgate.net The final step involves the deprotection of the Boc group, typically using an acid like trifluoroacetic acid (TFA), to yield the final cephalexin-amino acid derivative. uobaghdad.edu.iq This method has been used to successfully synthesize a series of new cephalexin derivatives with various amino acids in appreciable yields. uobaghdad.edu.iq
| Starting Boc-Amino Acid | Coupled Amino Acid | Reference |
| Boc-glycine | Glycine | uobaghdad.edu.iq |
| Boc-L-alanine | L-alanine | uobaghdad.edu.iq |
| Boc-L-valine | L-valine | uobaghdad.edu.iq |
| Boc-L-proline | L-proline | uobaghdad.edu.iq |
| Boc-tryptophan | Tryptophan | researchgate.net |
| Boc-histidine | Histidine | researchgate.net |
Design and Synthesis of Chemically Tethered Analogues
The design of cephalexin analogues equipped with chemical tethers is a key strategy for developing molecular probes and facilitating bioconjugation to surfaces or other molecules. rsc.org These tethers are functional handles that are positioned remotely from the β-lactam pharmacophore to minimize interference with its primary biological function. rsc.org
The synthesis of these tethered analogues often utilizes N-Boc-cephalexin as an intermediate. A series of cephalexin derivatives has been prepared with tethers suitable for site-selective conjugation. rsc.org For instance, research has demonstrated the attachment of a maleimide (B117702) group via a PEG linker to the cephalexin scaffold. rsc.org This allows the antibiotic to be immobilized on functionalized surfaces for studying interactions with therapeutic target proteins and resistance enzymes like β-lactamases. rsc.orgrsc.org Studies have shown that while such modifications are generally well-tolerated for binding to penicillin-binding proteins, they can differentially affect the catalytic rates of various β-lactamases. rsc.orgrsc.org For example, the CTX-M-15 β-lactamase was found to favor the hydrolysis of the parent cephalexin without a tether, whereas AmpC and NDM-1 favored the modified, tethered analogues. rsc.org
| Tether Type | Linker Example | Purpose | Reference |
| Maleimide | PEG linker | Surface immobilization, bioconjugation | rsc.org |
| Alkyne | Pentynoic acid | Click chemistry conjugation | rsc.org |
| Thiol | Lipoic acid | Surface attachment (e.g., gold) | rsc.org |
Strategies for Modifying the Acyl Side Chain of Cephalexin
The acyl side chain at the C-7 position of the cephalosporin (B10832234) nucleus is a primary determinant of the antibiotic's spectrum of activity and is a major site for chemical modification. nih.gov For cephalexin, this is a D-phenylglycyl group containing a reactive primary amine. Strategies to modify this side chain are central to the development of new analogues.
A foundational step in this process is the protection of the side chain's amino group, often with a Boc group. This this compound intermediate is stable under various conditions, allowing for subsequent chemical transformations. organic-chemistry.org Modifications can include the addition of sterically demanding groups to provide resistance against β-lactamase-mediated hydrolysis. rsc.org For example, coupling Boc-protected amino acids via amide bond formation, as detailed in section 6.1, directly modifies the acyl side chain. researchgate.netuobaghdad.edu.iq This addition of a dipeptide moiety close to the β-lactam ring may act as an isosteric replacement for groups found in more resistant cephalosporins, potentially protecting the ring from enzymatic degradation. researchgate.net Similarly, the attachment of chemical tethers (section 6.2) also represents a modification of this side chain. rsc.org
Scaffold Diversification via Schiff Base Formation
A straightforward and effective method for diversifying the cephalexin scaffold is through the formation of Schiff bases (imines). This reaction involves the condensation of the primary amino group on cephalexin's acyl side chain with an aldehyde or a ketone. uodiyala.edu.iq This transformation introduces new functionalities and can significantly alter the molecule's steric and electronic properties.
Several studies have reported the synthesis of cephalexin Schiff bases by reacting the parent antibiotic with a variety of aromatic aldehydes. uodiyala.edu.iq In a typical procedure, cephalexin is reacted with aldehydes such as 3-hydroxybenzaldehyde, 4-dimethylaminobenzaldehyde, or 4-methoxybenzaldehyde. uodiyala.edu.iq The resulting Schiff bases have been characterized and evaluated for their biological activities. uodiyala.edu.iq In another example, a Schiff base was synthesized from the condensation of cephalexin with sulphathiazole. nih.gov This derivative was then used to create various metal(II) coordination complexes, demonstrating how Schiff base formation can serve as a stepping stone to more complex chemical architectures. nih.gov
| Aldehyde Reactant | Resulting Schiff Base Moiety | Reference |
| 3-Hydroxybenzaldehyde | (E)-((3-hydroxyphenyl)methylene)amino | uodiyala.edu.iq |
| 4-Dimethylaminobenzaldehyde | (E)-((4-(dimethylamino)phenyl)methylene)amino | uodiyala.edu.iq |
| 4-Methoxybenzaldehyde | (E)-((4-methoxyphenyl)methylene)amino | uodiyala.edu.iq |
| 4-Bromobenzaldehyde | (E)-((4-bromophenyl)methylene)amino | uodiyala.edu.iq |
| Sulphathiazole (aldehyde derivative) | Schiff base with sulphathiazole | nih.gov |
Chemical Linker Design for Advanced Chemical Architectures
The design and attachment of chemical linkers to the cephalexin scaffold are crucial for creating advanced chemical architectures, such as molecular probes for diagnostics or drug-delivery systems. rsc.orgresearchgate.net The design of these linkers involves careful consideration of parameters like length, chemical stability, steric hindrance, and the inclusion of specific functional groups for conjugation.
Applications of N Boc Cephalexin and Its Chemical Derivatives in Advanced Materials and Chemical Systems
Use as a Chemical Intermediate in Non-Biological Syntheses
N-Boc-cephalexin is primarily valued in non-biological synthesis for its role as a protected building block. calpaclab.com The Boc group masks the nucleophilic amino group of the cephalexin (B21000) molecule, preventing it from participating in undesired side reactions and allowing for selective chemical modifications at other positions. This makes it a crucial intermediate for creating complex molecular architectures.
Research has demonstrated the use of N-Boc-protected precursors in the synthesis of new cephalexin derivatives. uobaghdad.edu.iq For instance, new analogues have been created by coupling Boc-protected amino acids like Boc-glycine, Boc-L-alanine, and Boc-L-valine to the cephalexin core using the mixed anhydride (B1165640) method. uobaghdad.edu.iq This process involves activating the carboxylic acid of the Boc-amino acid and then reacting it with the cephalexin molecule. uobaghdad.edu.iq
Furthermore, this compound and related intermediates are instrumental in preparing cephalexin analogues equipped with chemical tethers. rsc.orgrsc.org These tethers are functional handles designed for the site-selective conjugation of the molecule to functionalized surfaces, a key step in preparing materials like biosensors. rsc.orgrsc.orgnih.gov The synthesis of these tethered analogues often involves reacting the parent compound with reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to create activated esters that can then be coupled to the desired linker. rsc.org The Boc group is typically removed in a final step using reagents like trifluoroacetic acid (TFA) to yield the functional product. rsc.org
The table below summarizes examples of non-biological syntheses where Boc-protected cephalexin or its precursors are used as intermediates.
| Synthesis Goal | Key Reagents/Precursors | Synthetic Method | Resulting Product | Reference(s) |
| Amino Acid Derivatives | Boc-glycine, Boc-L-alanine, Boc-L-valine, Ethyl chloroformate (ECF), Triethylamine (B128534) (TEA) | Mixed anhydride method | Cephalexin-amino acid conjugates | uobaghdad.edu.iq |
| Tethered Analogues for Surface Conjugation | N-Boc protected 5-aminovaleric acid, DCC, NHS, DIPEA, (ClCO)₂, TFA | Multi-step synthesis involving activation and coupling | Cephalexin derivatives with functional tethers | rsc.orgrsc.org |
| Schiff Base Derivatives | Aryl aldehydes (e.g., 3-hydroxybenzaldehyde), Chloroform, Acetic acid | Reflux condensation | Cephalexin Schiff bases | mdpi.com |
Chemical Interactions with Metal Surfaces for Material Applications
The interaction of cephalexin and its derivatives with metal ions and surfaces is an area of growing interest for the development of new materials with applications ranging from environmental remediation to advanced sensors. While many studies use cephalexin directly, the principles of interaction and the synthetic strategies often involve the functional groups that this compound is designed to modify, making it a relevant precursor.
Cephalexin has been shown to form complexes with a variety of transition and d(10) metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net Spectroscopic studies suggest that cephalexin can act as a monoanionic tridentate ligand, with the α-amino group of the acyl side chain being involved in the coordination. researchgate.net Protecting this amine with a Boc group would fundamentally alter this coordination behavior, allowing for the design of metal complexes with different structures and properties. Tin-cephalexin complexes, for example, have been synthesized and utilized as effective photostabilizers in polymeric systems. mdpi.comresearchgate.net
The adsorption of cephalexin onto metal surfaces is another key interaction with material applications. Studies have explored the electrochemical removal of cephalexin from wastewater by promoting its adsorption onto aluminum electrodes. tandfonline.com Under basic pH conditions, a strong electrostatic interaction occurs between the negatively charged carboxylate group of the cephalexin molecule and the polarized aluminum surface, leading to its removal from the solution. tandfonline.com This process demonstrates the potential for using cephalexin-metal interactions in environmental technology.
Furthermore, the development of highly sensitive electrochemical sensors relies on the specific interactions between the target analyte and a modified electrode surface. A unique trimetallic dendritic nanostructure composed of cobalt, copper, and gold has been electrochemically imprinted on an electrode to create a highly selective and sensitive sensor for cephalexin. mdpi.com
| Metal/Metal Ion | Type of Interaction | Analytical Method(s) | Application | Reference(s) |
| Transition metals (Mn, Co, Ni, Cu, Zn, Cd, Hg) | Complexation (Tridentate ligand) | IR and ¹H NMR Spectroscopy | Investigation of new metal-drug complexes | researchgate.net |
| Tin (Sn) | Complexation | Not specified | Photostabilizer for PVC | mdpi.comresearchgate.net |
| Aluminum (Al) | Adsorption (Electrostatic) | UV-Vis Spectroscopy, Optical Microscopy, XRD | Wastewater treatment | tandfonline.com |
| Gold (Au), Cobalt (Co), Copper (Cu) | Electrochemical Imprinting | SEM, XPS, Chronoamperometry, EIS | Ultrasensitive electrochemical sensor | mdpi.com |
Integration into Polymeric Systems for Photostabilization
The degradation of polymers under ultraviolet (UV) radiation is a significant limitation for their use in outdoor applications, leading to discoloration, brittleness, and loss of mechanical properties. mdpi.comresearchgate.net Chemical additives that can absorb UV light or interrupt degradation pathways are blended with polymers to enhance their lifespan. Derivatives of cephalexin have emerged as novel and effective photostabilizers for commercially important polymers like polystyrene (PS) and poly(vinyl chloride) (PVC). mdpi.comresearchgate.net
In one approach, cephalexin Schiff bases were synthesized and blended with polystyrene at a concentration of 0.5% by weight. mdpi.comresearchgate.net The effectiveness of these additives in protecting the polymer was assessed by irradiating thin films with UV light (λ = 365 nm) for up to 300 hours and monitoring the chemical changes using infrared (IR) spectroscopy. mdpi.comresearchgate.net The growth of the carbonyl group peak (around 1730 cm⁻¹) in the IR spectrum is a key indicator of photooxidation. mdpi.com The results showed that the cephalexin-based additives significantly reduced the rate of carbonyl group formation compared to pure polystyrene film, indicating a substantial photostabilizing effect. researchgate.net
Similarly, tin-cephalexin complexes have been successfully used to inhibit the photodegradation of PVC films. mdpi.comresearchgate.net When blended with PVC (0.5% by weight) and irradiated with UV light (λ = 313 nm), these complexes significantly reduced the rate of photo-degradation. mdpi.comresearchgate.net Their stabilizing effect is attributed to several mechanisms, including the ability of the tin complex to act as an HCl scavenger, preventing the autocatalytic dehydrochlorination of PVC chains, and as a peroxide decomposer. mdpi.com The effectiveness of these stabilizers was quantified by measuring changes in the carbonyl (IC=O) and polyene (IC=C) indices, as well as the percentage of weight loss of the PVC films upon irradiation.
The data below illustrates the photostabilizing effect of cephalexin derivatives on polymer films.
| Polymer | Additive (0.5% w/w) | Irradiation Time (h) | Observed Effect | Metric | Reference(s) |
| Polystyrene (PS) | Cephalexin Schiff Base | 300 | Reduced photooxidation | Lower carbonyl index vs. control | mdpi.comresearchgate.net |
| Poly(vinyl chloride) (PVC) | Tin-Cephalexin Complex | 300 | Reduced photodegradation and weight loss | Lower carbonyl index, polyene index, and % weight loss vs. control | mdpi.comresearchgate.net |
Development of Novel Chemical Probes for Spectroscopic Studies
Molecular probes are essential tools for investigating complex chemical and biological systems. They often require structural modifications to introduce a functional handle for immobilization or a reporter group for detection. rsc.org this compound serves as an ideal starting material for the synthesis of such probes, allowing for the controlled introduction of tethers and labels for use in various spectroscopic applications.
Researchers have synthesized a series of cephalexin derivatives equipped with chemical tethers specifically for use as molecular probes. rsc.orgrsc.org These tethers, attached remotely from the core β-lactam structure to minimize functional disruption, allow for the site-selective conjugation of the molecule to functionalized surfaces for biosensing applications. rsc.orgrsc.org The synthesis of these probes relies on the Boc protecting group to direct the reaction to the desired position. rsc.org The resulting probes can be used to study interactions with target proteins using surface-based techniques. rsc.orgrsc.org The characterization of these novel compounds invariably involves a suite of spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). rsc.org
Spectroscopic techniques are also central to studying the interactions of these probes. For example, fluorescence and UV-Vis absorption spectroscopy have been employed to investigate the binding of cephalexin to proteins like bovine serum albumin (BSA). nih.gov By monitoring changes in the fluorescence spectrum of BSA upon addition of the drug, researchers can determine binding constants and the number of binding sites. nih.gov The development of cephalexin probes with intrinsic fluorescence or with attached fluorophores would further enhance such studies.
Additionally, UV-Vis spectroscopy has been used to monitor the chemical changes of cephalexin during its interaction with metal surfaces, where a shift in the absorption peak indicates the formation of a new coordination complex or adsorbed species. tandfonline.com This demonstrates how spectroscopic analysis can probe the interactions of these molecules in material systems.
| Probe/Derivative System | Spectroscopic Technique(s) | Purpose of Study | Key Finding | Reference(s) |
| Cephalexin analogues with chemical tethers | NMR, IR, HRMS | Characterization of new molecular probes | Successful synthesis of tethered derivatives for surface conjugation | rsc.orgrsc.org |
| Cephalexin interacting with Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy, UV-Vis Spectroscopy | Investigation of drug-protein binding | Determination of binding constants and mechanism of fluorescence quenching | nih.gov |
| Cephalexin on aluminum electrode | UV-Vis Spectroscopy | Monitoring of surface adsorption/reaction | Bathochromic shift observed, indicating formation of Al-Cephalexin species | tandfonline.com |
| Cephalexin hydrolysis product with NBD-Cl | Spectrophotometry | Quantification of cephalosporins | Formation of a yellow chromogen measured at 390 nm | sciepub.com |
Future Directions and Emerging Research Avenues in N Boc Cephalexin Chemistry
Development of Novel Protecting Groups for Beta-Lactam Chemistry
The tert-butoxycarbonyl (Boc) group has been a cornerstone in peptide and beta-lactam chemistry, offering reliable protection for amine functionalities. rsc.orgwiley-vch.de Its widespread use is a testament to its favorable properties, including ease of introduction and cleavage under specific acidic conditions. rsc.orgwiley-vch.de However, the quest for enhanced efficiency and milder reaction conditions continually fuels the exploration of alternative protecting groups.
In the context of beta-lactam chemistry, the ideal protecting group should not only be stable during synthetic modifications but also be removable without compromising the integrity of the labile beta-lactam ring. acs.org Researchers are investigating a variety of protecting groups to supplement or replace the Boc group. For instance, tert-butyldimethylsilane (B7800976) (TBDMS) and benzyl (B1604629) (Bn) groups have been employed to protect phenolic hydroxyl groups during the synthesis of beta-lactam-based compounds. These groups are valued for their stability under the conditions of key beta-lactam ring-forming reactions and their selective removal. acs.org
Furthermore, the concept of "dual protection," where a primary amine accommodates two protecting groups, is being explored. This can lead to unique reactivity and facilitated cleavage due to the interaction between the two groups on the same nitrogen atom. rsc.org The development of such novel strategies is crucial for the intricate synthesis of complex, next-generation cephalosporin (B10832234) derivatives.
Advanced Catalytic Systems for Efficient Synthesis
The synthesis of cephalexin (B21000) and its derivatives is increasingly benefiting from the application of advanced catalytic systems, with a significant emphasis on enzymatic and biocatalytic methods. These approaches offer high selectivity and efficiency under mild reaction conditions, aligning with the principles of green chemistry. rsc.org
Penicillin G acylase (PGA) is a key enzyme that has been extensively studied and optimized for the synthesis of cephalexin. nih.govnih.gov Immobilized PGA is frequently used due to its stability and ease of separation from the reaction mixture, allowing for repeated use. nih.govrsc.org Research has demonstrated that using immobilized PGA in a suspension aqueous solution system for the synthesis of cephalexin from 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and D-phenylglycine methyl ester (PGME) can achieve a conversion ratio of up to 99.3%. nih.gov
Site-directed mutagenesis of enzymes like PGA is another promising avenue. By modifying specific amino acid residues, researchers have developed new biocatalysts with significantly improved synthetic capabilities. nih.gov For example, a mutant of E. coli PGA, when immobilized, has shown exceptional performance in the synthesis of cephalexin, cefaclor, and cefprozil, with conversion rates reaching up to 99%. nih.gov
Furthermore, one-pot, two-step enzymatic syntheses are being developed to streamline the production process. A notable example combines the action of nitrile hydratase and penicillin G acylase to produce cephalexin from D-phenylglycine nitrile. researchgate.netcapes.gov.br This cascade reaction approach enhances efficiency and can lead to higher yields. researchgate.netcapes.gov.br
Metal-catalyzed cross-coupling reactions are also being explored for the functionalization of cephalosporins, offering a powerful tool for creating novel derivatives with potentially enhanced biological activity. nih.gov
Computational Design of Novel Cephalexin-Derived Chemical Entities
Computational chemistry has emerged as a powerful tool in the rational design of new drug candidates. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular orbital calculations are being employed to design novel cephalexin derivatives with improved properties. uomustansiriyah.edu.iqeurekaselect.comnih.gov
Molecular docking simulations are used to predict the binding interactions between newly designed cephalosporin derivatives and their target enzymes, such as β-lactamases. uomustansiriyah.edu.iqnih.gov This allows researchers to design molecules that can potentially evade the resistance mechanisms of bacteria. uomustansiriyah.edu.iq For instance, a computational study on a novel cephalosporin derivative with an additional β-lactam ring suggested that one of the rings might be more resistant to hydrolysis by β-lactamases. nih.gov
QSAR models help in understanding the relationship between the chemical structure of cephalosporins and their biological activity. researcher.life By analyzing these relationships, chemists can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis.
Computational approaches are also used to design prodrugs of cephalexin. researchgate.netalquds.edu These prodrugs can be designed to have improved pharmacokinetic properties or to mask undesirable traits like a bitter taste. eurekaselect.comalquds.edu Density functional theory (DFT) calculations have been used to design amoxicillin (B794) and cephalexin prodrugs with the aim of improving their stability and patient compliance. researchgate.netalquds.edu
Sustainable and Environmentally Benign Synthetic Processes
The pharmaceutical industry is increasingly focusing on sustainable and green manufacturing processes. In the context of cephalexin synthesis, this translates to the use of biocatalysis, greener solvents, and the development of environmentally friendly purification methods. rsc.orgmdpi.com
Biocatalysis is at the forefront of green antibiotic synthesis. rsc.org Enzymatic reactions are typically conducted in aqueous media at mild temperatures and atmospheric pressure, using biodegradable and recyclable catalysts. rsc.org This significantly reduces the environmental impact compared to traditional chemical synthesis, which often relies on harsh reagents and organic solvents.
The development of continuous-flow processes for antibiotic synthesis is another key area of research. mdpi.com Continuous manufacturing offers several advantages over batch processing, including improved efficiency, safety, and consistency. A continuous-flow process for the enzymatic synthesis of cephalexin using penicillin acylase has been reported with excellent outcomes. mdpi.com
Green chemistry principles are also being applied to the downstream processing and purification of cephalexin. For example, methods for the removal of cephalexin from wastewater using green adsorbents synthesized from natural materials are being investigated. tandfonline.comresearchgate.net Additionally, research into the use of nitrogen and sulfur co-doped carbon quantum dots, synthesized via a green hydrothermal method, for the sensitive detection of cephalexin in environmental samples highlights the broader impact of sustainable chemistry in this field. cdnsciencepub.com
Q & A
Basic: What are the optimal synthetic conditions for maximizing the yield and purity of n-Boc-cephalexin?
Methodological Answer:
The synthesis of n-Boc-cephalexin requires careful optimization of reaction parameters. Key factors include:
- Temperature and solvent selection : Elevated temperatures (40–60°C) in aprotic solvents like DMF or THF improve Boc protection efficiency .
- Catalyst use : DMAP (4-dimethylaminopyridine) or TEA (triethylamine) enhances reaction rates by deprotonating intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Validate purity via HPLC (C18 column, UV detection at 254 nm) and confirm structure using H NMR (e.g., tert-butyl group resonance at δ 1.4 ppm) .
Advanced: How does the Boc protection in this compound alter its binding kinetics to penicillin-binding proteins (PBPs) compared to cephalexin?
Methodological Answer:
Comparative studies require:
- Surface Plasmon Resonance (SPR) : Immobilize purified PBPs on sensor chips and measure association/dissociation rates of n-Boc-cephalexin vs. cephalexin .
- Molecular Dynamics Simulations : Use software like GROMACS to model steric effects of the Boc group on binding pocket interactions .
- Data Interpretation : Analyze SPR-derived values and simulation trajectories to identify conformational hindrance caused by the Boc moiety. Contradictions may arise if in vitro binding does not correlate with antibacterial efficacy due to hydrolysis rates in biological media .
Basic: Which analytical techniques are most reliable for assessing the hydrolytic stability of this compound under physiological pH conditions?
Methodological Answer:
- pH-Varied Stability Studies : Incubate n-Boc-cephalexin in buffers (pH 2–8, 37°C) and monitor degradation via:
- UV-Vis Spectroscopy : Track absorbance changes at 260 nm (cephalexin release) .
- LC-MS : Quantify intact n-Boc-cephalexin and hydrolysis byproducts (e.g., cephalexin + Boc acid) .
- Kinetic Analysis : Calculate half-life () using first-order decay models. Note discrepancies between simulated gastric fluid (pH 1.2) and intestinal conditions (pH 6.8) .
Advanced: What methodological challenges arise when correlating this compound's in vitro antibacterial activity with in vivo efficacy?
Methodological Answer:
Key challenges include:
- Hydrolysis Variability : The Boc group’s stability differs across biological matrices (e.g., plasma vs. intracellular environments). Use LC-MS/MS to quantify intact drug levels in animal tissues .
- Pharmacokinetic Modeling : Compartmental models must account for hydrolysis rates, protein binding, and renal clearance. Validate with microdialysis in rodent models to measure free drug concentrations .
- Contradictory Data : In vitro MIC (Minimum Inhibitory Concentration) values may underestimate in vivo efficacy if active metabolites (e.g., cephalexin) contribute to antibacterial effects .
Basic: How should researchers design experiments to evaluate the Boc group’s impact on this compound’s solubility and bioavailability?
Methodological Answer:
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and compare with cephalexin. Note that the Boc group reduces aqueous solubility but improves lipid membrane permeability .
- Caco-2 Cell Assays : Measure apical-to-basolateral transport to predict intestinal absorption. Apply Papp values >1 × 10 cm/s as indicative of moderate permeability .
- Bioavailability Studies : Administer n-Boc-cephalexin orally to rodents and quantify plasma levels via LC-MS. Compare AUC (Area Under Curve) with intravenous dosing .
Advanced: Which computational models are validated for predicting this compound’s metabolic pathways, and how do their assumptions affect reliability?
Methodological Answer:
- In Silico Tools :
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites. Cross-validate with human liver microsome assays .
- Docking Studies : AutoDock Vina simulates interactions with cytochrome P450 enzymes. Limitations include neglecting solvent effects and protein flexibility .
- Contradictions : Models may fail to predict non-enzymatic hydrolysis pathways (e.g., pH-dependent degradation), necessitating experimental LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
